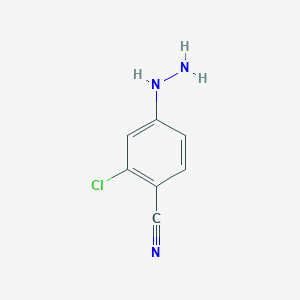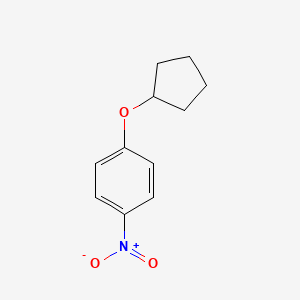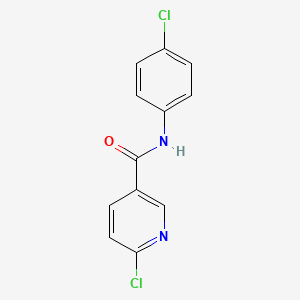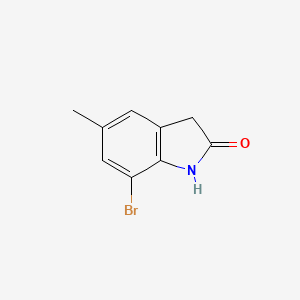
7-Bromo-5-methylindolin-2-one
Übersicht
Beschreibung
7-Bromo-5-methylindolin-2-one, also known as 7-bromo-5-methyl-1H-indole-2-carboxylic acid, is an organobromine compound and a derivative of indole. It is widely used as a building block in organic synthesis, and has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Intermediate for PI3K/mTOR Inhibitors : A compound structurally related to 7-Bromo-5-methylindolin-2-one was synthesized as an important intermediate in many PI3K/mTOR inhibitors, highlighting its potential utility in the synthesis of biologically active molecules (Lei et al., 2015).
- Photochromic Compounds : Derivatives of bromo-substituted quinolines have been used to synthesize new photochromic compounds, indicating the potential of this compound in materials science for applications requiring light-responsive materials (Voloshin et al., 2008).
Biological Activities
- Antibacterial Activity : Compounds related to this compound have been synthesized and evaluated for their antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, suggesting possible antimicrobial applications (Hayashi et al., 2002).
- Enhancing Acetylcholine-Induced Glutamate Release : A study on 5-hydroxyindole, which shares some structural similarities with this compound, demonstrated its potential to potentiate alpha 7 nicotinic acetylcholine receptor-mediated responses, suggesting a role in modulating neurotransmitter release (Zwart et al., 2002).
Potential Applications in Drug Discovery
- Synthesis of Isoindolinones : A Cu-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones was developed, using methods that could potentially be applicable to the synthesis or modification of this compound for drug discovery purposes (Gogoi et al., 2014).
Safety and Hazards
Zukünftige Richtungen
There is a paper titled “Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins” that discusses the synthesis of five series 5-bromosubstituted derivatives of indole phytoalexins . This indicates that there is ongoing research into the potential applications of compounds like 7-Bromo-5-methylindolin-2-one.
Wirkmechanismus
Target of Action
7-Bromo-5-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exert their effects through various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities
Pharmacokinetics
The compound’s molecular weight is 226.07 , which may influence its pharmacokinetic properties.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
7-bromo-5-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-6-4-8(12)11-9(6)7(10)3-5/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQQHRJVQKHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



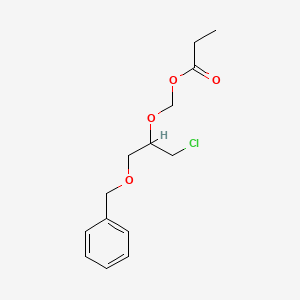
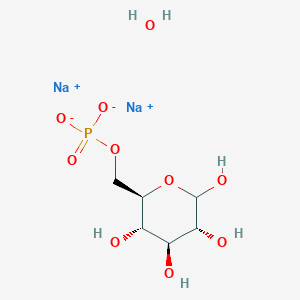

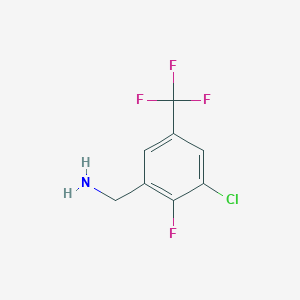
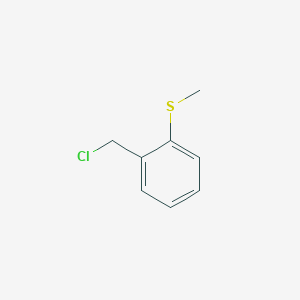


![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)
